N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
2,5-Dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, phenylsulfonyl group, and benzenesulfonamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the phenylsulfonyl group and benzenesulfonamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,5-Dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide
- 2,5-Dimethyl-N-(2-methylbenzyl)benzenesulfonamide
- 2,5-Dimethyl-N-(2-pyridinyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide stands out due to its unique tetrahydroquinoline core and phenylsulfonyl group
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-10-11-18(2)23(15-17)30(26,27)24-20-13-12-19-7-6-14-25(22(19)16-20)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHXOFOSNWNOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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